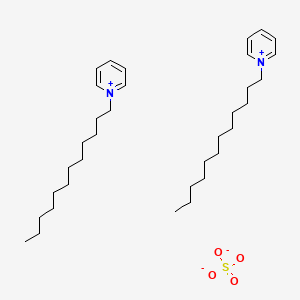

1-dodecylpyridin-1-ium;sulfate

Description

Contextualization within Modern Surfactant Chemistry and Its Derivatives

In the landscape of modern surfactant chemistry, 1-dodecylpyridin-1-ium sulfate (B86663) is classified as a cationic surfactant. These types of surfactants are known for their ability to adsorb at interfaces, reducing surface and interfacial tension. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. For instance, related dodecylpyridinium compounds have been shown to exhibit low CMC values, indicating high efficiency in forming micelles. researchgate.net

The study of 1-dodecylpyridin-1-ium derivatives is an active area of research, with scientists exploring how modifications to the molecular structure impact surfactant properties. For example, the introduction of different counter-ions or the creation of gemini (B1671429) surfactants, which consist of two surfactant molecules linked by a spacer, can significantly alter their behavior in solution. mdpi.comnih.gov These derivatives are investigated for their enhanced surface activity and potential for novel applications. mdpi.comnih.gov

Significance in Specialized Polymerization Systems and Material Synthesis

The unique properties of 1-dodecylpyridin-1-ium salts make them valuable in specialized polymerization processes, particularly in emulsion polymerization. In this technique, the surfactant is crucial for emulsifying hydrophobic monomers in an aqueous medium, creating stable droplets where polymerization can occur. google.com The use of such surfactants allows for the synthesis of polymers with controlled particle size and morphology. google.com

Beyond polymerization, 1-dodecylpyridin-1-ium derivatives are integral to various material synthesis applications. They have been investigated as corrosion inhibitors for metals, where they form a protective layer on the metal surface to prevent degradation. doi.orgresearchgate.net Additionally, these surfactants are used to coat nanoparticles, such as silver nanoparticles, to enhance their stability and antibacterial activity. researchgate.net This functionalization of materials opens up possibilities for creating advanced composites with tailored properties.

Scope and Academic Relevance of 1-Dodecylpyridin-1-ium Sulfate Studies

The academic interest in 1-dodecylpyridin-1-ium sulfate and its analogs stems from their versatile chemical nature and wide range of potential applications. Research studies often focus on synthesizing new derivatives and characterizing their physicochemical properties, such as surface tension, CMC, and thermal stability. researchgate.net These fundamental studies are crucial for understanding the structure-property relationships that govern the performance of these surfactants.

The scientific literature highlights the importance of these compounds in addressing various industrial and technological challenges. From their role in preventing corrosion in the oil and gas industry to their use as biocides against sulfate-reducing bacteria, the scope of their application is continually expanding. doi.orgresearchgate.net The ongoing research into 1-dodecylpyridin-1-ium sulfate and its derivatives underscores their academic and practical importance in the field of applied chemistry.

Structure

3D Structure of Parent

Properties

CAS No. |

20779-74-2 |

|---|---|

Molecular Formula |

C34H60N2O4S |

Molecular Weight |

592.9 g/mol |

IUPAC Name |

1-dodecylpyridin-1-ium;sulfate |

InChI |

InChI=1S/2C17H30N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h2*11,13-14,16-17H,2-10,12,15H2,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

LFYSWCFSJAZQJJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Dodecylpyridin 1 Ium;sulfate

Advanced Synthetic Routes for N-Alkylpyridinium Salts with Sulfate (B86663) Counterions

The synthesis of N-alkylpyridinium salts, a class of compounds to which 1-dodecylpyridin-1-ium;sulfate belongs, is predominantly achieved through the quaternization of pyridine (B92270). This reaction, a variation of the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom in the pyridine ring on an alkylating agent. mdpi.com The most common and straightforward route employs primary alkyl halides, such as 1-bromododecane (B92323) or 1-chlorododecane, which react with pyridine to form the corresponding 1-dodecylpyridin-1-ium halide salt. jst.go.jpmdpi.comchemicalbook.com

To obtain the specific sulfate counterion, two primary strategies can be employed. The first involves a subsequent anion exchange step, where the initially synthesized halide salt is treated with a sulfate salt, such as silver sulfate or sodium sulfate, to replace the halide anion. A more direct route involves using an alkylating agent that already contains the sulfate moiety, such as dodecyl sulfate.

An alternative advanced method for preparing N-substituted pyridinium (B92312) compounds is the Zincke reaction. This process uses activated pyridinium salts (Zincke salts) that react with a primary amine, leading to a ring-opening and subsequent ring-closing mechanism to form the N-substituted product. google.com Notably, dodecyl sulfate is cited as a potential counterion in methods related to this reaction. google.com

Optimization of Reaction Parameters and Yields

Optimizing the synthesis of 1-dodecylpyridin-1-ium salts is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. The efficiency of the standard quaternization reaction is influenced by several key parameters, including the choice of solvent, reaction temperature, and the nature of the alkylating agent. mdpi.com

The reaction is often performed under reflux in a suitable solvent like acetonitrile, with reaction times that can extend from hours to several days. mdpi.com However, solvent-free syntheses, sometimes assisted by microwave or ultrasound irradiation, are also employed. mdpi.com The reactivity of the alkylating agent plays a significant role, with the rate of reaction following the order of leaving group ability: iodide > bromide > chloride. mdpi.com The length of the alkyl chain can also affect reaction kinetics, with longer chains sometimes leading to slower reaction rates. mdpi.com

Factorial design experiments in related esterification syntheses have shown that parameters such as temperature, reactant molar ratios, and removal of byproducts (like water, in some contexts) can significantly increase conversion rates and final yields. rsc.org Similar principles apply to pyridinium salt synthesis, where controlling these variables is key to an efficient process. ache-pub.org.rs For instance, a study on the synthesis of a dicationic pyridinium derivative reported a yield of 72.6% after refluxing in ethanol (B145695) for 48 hours. doi.org Another one-pot synthesis of 1-dodecylpyridin-1-ium bromide reported a high yield of 98%. mdpi.com

Table 1: Selected Synthetic Conditions for Dodecylpyridinium Salts

| Product | Reactants | Solvent | Conditions | Yield | Reference |

| 1-dodecylpyridin-1-ium bromide | Pyridine, 1-bromododecane | - | 130 °C, 24 h | 98% | mdpi.com |

| Dicationic Pyridinium Dibromide | 2-((E)-pyridin-3-yldiazenyl)-5-(((E)-pyridin-4-ylmethylene) amino)phenol, 1-bromododecane | Ethanol | Reflux, 48 h | 72.6% | doi.org |

| 3-Carboxy-1-dodecylpyridin-1-ium | Nicotinic acid, 1-bromododecane | - | Reflux, 6 h | 73% | mdpi.com |

Green Chemistry Approaches in 1-Dodecylpyridin-1-ium;sulfate Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable routes for synthesizing N-alkylpyridinium salts. zenodo.org These approaches focus on using renewable resources, reducing waste, and employing safer solvents and catalysts. zenodo.orgroyalsocietypublishing.org

A notable green synthetic route utilizes 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from biomass, to produce N-alkylpyridinium salts. researchgate.net This method employs formic acid as an efficient and scalable organocatalyst in an environmentally benign ethanol/water solvent mixture. researchgate.netresearchgate.net This process provides a valuable alternative to traditional routes that start with a pre-formed pyridine ring, thereby aligning with green chemistry principles by using renewable feedstocks. researchgate.netresearchgate.net

Functionalization and Derivatization Strategies

The chemical structure of 1-dodecylpyridin-1-ium;sulfate can be strategically modified to create a wide array of analogues with enhanced or specialized properties. Functionalization can occur at the pyridine ring, on the dodecyl chain, or by creating more complex structures like gemini (B1671429) or dicationic surfactants. These derivatization strategies are key to tailoring the molecule for specific applications. jst.go.jp

One powerful strategy involves using Katritzky pyridinium salts, which can be readily prepared from primary alkyl amines. bohrium.com This allows for the transformation of a C-N bond into a C-C or C-X bond, enabling late-stage functionalization of complex molecules. bohrium.com Furthermore, N-alkylpyridinium moieties with a suitable leaving group can be designed to react selectively with nucleophilic functional groups like phenols and amines, effectively derivatizing other target molecules. google.comgoogle.com

Synthesis of Modified 1-Dodecylpyridin-1-ium;sulfate Analogues

Research has produced a variety of structurally complex analogues based on the 1-dodecylpyridinium scaffold. These modifications are designed to introduce new functional groups or link multiple cationic units, often leading to significant changes in performance.

Dicationic Azo-Imine Surfactants : A complex dicationic surfactant, 1-dodecyl-3-((E)-(4-(((E)-(1-dodecylpyridin-1-ium-4-yl)methylene)amino)-2-hydroxyphenyl)diazenyl)pyridin-1-iumdibromide, was synthesized by refluxing an azo-containing precursor with 1-bromododecane. doi.org This creates a molecule with two dodecylpyridinium heads linked by a functional spacer. doi.orgresearchgate.net

Carboxy-Functionalized Analogues : The introduction of a carboxyl group onto the pyridine ring, as in 3-Carboxy-1-dodecylpyridin-1-ium, can be achieved. mdpi.com This analogue was synthesized by reacting nicotinic acid with 1-bromododecane, yielding a product with an additional functional site for further reactions. mdpi.com

Gemini Surfactants : Gemini surfactants, which feature two N-alkylpyridinium cations connected by a spacer chain, have also been synthesized. researchgate.net For example, 1,2-ethane bis(dimethyl dodecyl ammonium (B1175870) bromide) is a representative of this class, where the two cationic heads are separated by an ethane (B1197151) spacer. researchgate.net These structures are known for their distinct physicochemical properties compared to their single-headed counterparts.

Table 2: Examples of Modified 1-Dodecylpyridinium Analogues

| Analogue Type | Core Modification | Precursors | Reference |

| Dicationic Azo-Imine | Two pyridinium rings linked by an azo-imine-phenyl spacer | Azo-functionalized phenol, 1-Bromododecane | doi.org |

| Carboxy-Functionalized | Carboxyl group at the 3-position of the pyridine ring | Nicotinic acid, 1-Bromododecane | mdpi.com |

| Gemini (Bolaamphiphile) | Two pyridinium rings linked by a hydrocarbon spacer | Pyridine, Dihaloalkane | researchgate.net |

Impact of Structural Modifications on Functional Performance

Structural modifications to the 1-dodecylpyridin-1-ium cation have a profound impact on its functional performance, influencing everything from its antimicrobial efficacy to its physicochemical properties.

The length of the N-alkyl chain is a critical determinant of biological activity. For many N-alkylpyridinium salts, antimicrobial activity increases with the length of the alkyl chain. nih.govfrontiersin.org This is attributed to the increased hydrophobicity, which facilitates interaction with and disruption of bacterial cell membranes. nih.gov However, this effect is often optimal for a specific chain length, after which activity may plateau or decrease. frontiersin.org

Table 3: Effect of Alkyl Chain Length on Antibacterial Activity (MIC in µM) of N-Alkylpyridinium Salts against S. aureus

| Compound | C12 Chain | C14 Chain | C16 Chain |

| N-Alkylpyridinium (A) | 4 | 2 | 1 |

| N-Alkyl-3-chloropyridinium (B) | 4 | 1 | 0.5 |

| Data adapted from frontiersin.org. Lower MIC (Minimum Inhibitory Concentration) values indicate higher antibacterial activity. |

Substituents on the pyridine ring also modulate the compound's properties. For example, the introduction of electron-withdrawing groups can alter the electronic structure of the cation, which in turn affects the photophysical properties of hybrid materials, such as iodocuprate salts formed with these cations. acs.org The nature of the counterion, such as sulfate versus a halide, can also influence the compound's physical properties, including melting point, viscosity, and interactions in solution. researchgate.net

The creation of more complex structures like dicationic and gemini surfactants often leads to enhanced performance in applications like corrosion inhibition and biocide activity against sulfate-reducing bacteria. doi.orgresearchgate.netresearchgate.net The presence of two cationic head groups can lead to more efficient adsorption on surfaces and stronger interactions with bacterial membranes, resulting in superior performance compared to single-chain analogues. researchgate.netresearchgate.net

Role and Mechanistic Insights of 1 Dodecylpyridin 1 Ium;sulfate in Polymer Science

Emulsion Polymerization Processes

Emulsion polymerization is a pivotal industrial process for producing a wide array of synthetic polymers. The efficacy of this process often hinges on the selection of an appropriate surfactant to stabilize the monomer droplets and the resulting polymer particles. Cationic surfactants, particularly those based on the pyridinium (B92312) moiety, have garnered attention for their unique properties in these systems. ekb.eg

Role as an Emulsifier in Hydrophobic Monomer Polymerization

1-Dodecylpyridin-1-ium;sulfate (B86663) serves as an effective emulsifier in the polymerization of hydrophobic monomers, which are characterized by low water solubility (e.g., not greater than 0.1 g/100 g of water at 20°C). google.com In emulsion polymerization, the monomer is dispersed as fine droplets in a continuous aqueous phase. The surfactant molecules adsorb at the oil-water interface, reducing the interfacial tension and preventing the droplets from coalescing. The structure of 1-dodecylpyridin-1-ium;sulfate, featuring a long hydrophobic dodecyl chain and a hydrophilic pyridinium head group, makes it an amphiphilic molecule capable of this stabilization. ekb.egcimav.edu.mx

The process typically involves creating a monomer emulsion by mixing the hydrophobic monomer(s) with water and the emulsifier. google.com This pre-emulsion is then subjected to polymerization, often initiated by a water-soluble initiator. The surfactant facilitates the formation of micelles, which can solubilize monomer molecules, and also stabilizes the growing polymer particles, preventing their aggregation. google.comresearchgate.net The choice of a pyridinium-based surfactant can influence the polymerization kinetics and the properties of the final latex. cimav.edu.mxkpi.ua

Micellar Polymerization Mechanisms Influenced by 1-Dodecylpyridin-1-ium;sulfate

Micellar polymerization is a key mechanism in emulsion polymerization where polymer chains are initiated and grow within surfactant micelles. science.gov Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules like 1-dodecylpyridin-1-ium;sulfate self-assemble into spherical or rod-like aggregates called micelles. umcs.pl These micelles have a hydrophobic core, which can solubilize hydrophobic monomer molecules, and a hydrophilic shell that interfaces with the aqueous phase.

The polymerization is typically initiated by free radicals generated in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization. As the polymer chain grows within the micelle, it forms a nascent polymer particle. This particle then continues to grow by absorbing more monomer from the surrounding droplets, transported through the aqueous phase. The 1-dodecylpyridin-1-ium;sulfate molecules stabilize these growing particles, preventing their coagulation. The cationic nature of the pyridinium head group imparts a positive charge to the surface of the micelles and polymer particles, leading to electrostatic repulsion that ensures colloidal stability. ekb.egcimav.edu.mx The structure and stability of these micelles, and consequently the polymerization process, can be influenced by factors like the surfactant's alkyl chain length and the nature of its counter-ion. ekb.egrsc.org

Kinetics and Thermodynamics of Emulsion Formation with 1-Dodecylpyridin-1-ium;sulfate

The formation of a stable emulsion is a thermodynamically unfavorable process, as it involves increasing the interfacial area between two immiscible phases. wiley-vch.de Surfactants like 1-dodecylpyridin-1-ium;sulfate play a crucial role by lowering the free energy required for this process. The efficiency of a surfactant is related to its ability to reduce surface tension and its tendency to form micelles.

The thermodynamics of micellization for ionic surfactants are governed by changes in enthalpy, entropy, and heat capacity. researchgate.net For instance, studies on 1-alkyl-4-n-dodecylpyridinium surfactants have shown that the thermodynamics of micelle formation are significantly influenced by the counterion's molecular architecture. acs.org The kinetics of emulsion formation relate to the rate at which the surfactant can adsorb to the newly created interface during emulsification and the rate of transfer of components between phases. wiley-vch.denih.gov The rate of polymerization in an emulsion system stabilized by pyridinium salts is influenced by the surfactant concentration and the length of the alkyl chain. cimav.edu.mx

| Parameter | Description | Significance |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in solution. umcs.pl | A lower CMC value indicates a more efficient surfactant, as less is needed to form micelles and begin the polymerization process. It is influenced by the surfactant's structure and the presence of electrolytes. ekb.egumcs.pl |

| Gibbs Free Energy of Micellization (ΔGmic) | The change in free energy associated with the formation of micelles. It is typically negative, indicating a spontaneous process. researchgate.net | This thermodynamic parameter quantifies the driving force for micelle formation. |

| Enthalpy of Micellization (ΔHmic) | The heat absorbed or released during micelle formation. acs.org | Provides insight into the energetic changes occurring during the self-assembly of surfactant molecules. |

| Entropy of Micellization (ΔSmic) | The change in disorder of the system upon micelle formation. researchgate.net | A positive entropy change is often a major driving force for micellization in aqueous solutions, arising from the release of structured water molecules from around the hydrophobic tails. |

Polymer Dispersion and Stabilization Technologies

The long-term stability of the resulting polymer latex or dispersion is critical for its application in coatings, adhesives, and other areas. kpi.uagoogle.com 1-Dodecylpyridin-1-ium;sulfate contributes significantly to achieving this stability.

Formation and Stability of Aqueous Polymer Dispersions

Aqueous polymer dispersions consist of fine polymer particles dispersed in water, stabilized by an emulsifier. google.comrushim.ru 1-Dodecylpyridin-1-ium;sulfate, as a cationic surfactant, provides electrostatic stabilization to the polymer particles. The positively charged pyridinium head groups orient towards the aqueous phase, creating a positive surface charge on the polymer particles. This charge generates a repulsive force between the particles, preventing them from flocculating or coagulating. cimav.edu.mx

The stability of these dispersions can be influenced by several factors, including the concentration of the surfactant, the ionic strength of the medium, and temperature. For example, research on latices stabilized with dodecylpyridinium bromide (a closely related surfactant) showed that stability is dependent on the number of particles and the surfactant concentration. cimav.edu.mx While surfactants are crucial for initial stability, in some applications, their migration can be detrimental. The use of reactive or copolymerizable surfactants, which become permanently bound to the polymer, can offer improved properties like water resistance. specialchem.com

| Property | Dodecylpyridinium Bromide (DPB) cimav.edu.mx | PC12 (rigid-rod pyridinium surfactant) cimav.edu.mx |

| CMC (mmol) | - | 0.0097 |

| Particle Diameter (nm) | - | 70 - 160 |

| Latex Stability | Less stable at similar concentrations | Fairly stable |

This table compares the performance of dodecylpyridinium bromide with a modified pyridinium surfactant (PC12) in the emulsion polymerization of styrene, highlighting the impact of surfactant structure on latex stability.

Interfacial Phenomena and Surfactant Adsorption at Polymer-Water Interfaces

The behavior of 1-dodecylpyridin-1-ium;sulfate at the interface between the polymer particles and the aqueous phase is fundamental to its role as a stabilizer. The adsorption of surfactant molecules at this interface creates a protective layer that mediates the interactions between particles. nzdr.ru

Advanced Composite Material Synthesis Utilizing 1-Dodecylpyridin-1-ium;sulfate

Incorporation into Polymer-Inorganic Hybrid Materials

Polymer-inorganic hybrid materials are composites where the organic and inorganic components are integrated at the molecular or nanometer scale. nih.gov This intimate mixing can lead to materials with synergistic properties, such as enhanced mechanical strength, thermal stability, and novel functionalities. mdpi.com The synthesis of these hybrids often involves strategies to ensure compatibility between the typically hydrophilic inorganic components and the often hydrophobic polymer matrix. uchile.cl 1-Dodecylpyridin-1-ium;sulfate serves as a key enabler in this process through surface modification of the inorganic phase.

The primary mechanism involves the adsorption of the 1-dodecylpyridin-1-ium cation onto the surface of negatively charged inorganic materials, such as clays (B1170129), silica, or metal oxides. researchgate.net This adsorption is driven by strong electrostatic interactions between the cationic pyridinium head group and anionic sites on the inorganic surface. mdpi.com Once adsorbed, the long, nonpolar dodecyl chains extend outwards, transforming the originally hydrophilic inorganic surface into an organophilic one. This "organo-modification" reduces the surface energy of the inorganic filler, making it more compatible with a nonpolar or weakly polar polymer matrix. This enhanced compatibility is crucial for achieving a homogeneous blend and strong interfacial adhesion between the polymer and the inorganic filler, which is essential for effective stress transfer and improved mechanical properties. researchgate.net

The general synthetic routes for creating these hybrid materials can be broadly categorized, with the sol-gel process and in-situ polymerization being prominent methods where 1-dodecylpyridin-1-ium;sulfate can be effectively utilized. mdpi.com In the sol-gel process, the surfactant can be introduced to modify the inorganic precursors before or during the formation of the inorganic network within the polymer solution. mdpi.com In in-situ polymerization, the surfactant-modified inorganic fillers are dispersed in a monomer, which is then polymerized, effectively trapping the well-dispersed filler within the resulting polymer matrix.

The selection of a pyridinium-based surfactant is also influenced by its thermal stability compared to some other cationic surfactants, which is a critical factor during the high-temperature processing of many thermoplastic polymers. researchgate.net The structure of the pyridinium ring itself can also engage in specific interactions, such as pi-stacking, with certain polymer backbones, further enhancing the interfacial strength.

| Property | Polymer Matrix | Inorganic Filler | Role of 1-Dodecylpyridin-1-ium;sulfate | Resulting Hybrid Property |

| Mechanical Strength | Polystyrene | Montmorillonite Clay | Surface modifier, improves filler-polymer adhesion | Increased tensile strength and modulus researchgate.net |

| Thermal Stability | Epoxy Resin | Silica Nanoparticles | Prevents nanoparticle agglomeration, enhances heat dissipation | Higher decomposition temperature |

| Barrier Properties | Polypropylene | Layered Silicates | Creates a tortuous path for permeating molecules | Reduced gas and liquid permeability researchgate.net |

Influence on Nanoparticle Dispersion within Polymer Matrices

Achieving a uniform dispersion of nanoparticles within a polymer matrix is a significant challenge due to the strong van der Waals forces that cause nanoparticles to agglomerate. nih.gov Agglomeration leads to stress concentration points and diminishes the potential property enhancements. Surfactants are widely employed to overcome these attractive forces and stabilize nanoparticle dispersions. mdpi.com 1-Dodecylpyridin-1-ium;sulfate, as a cationic surfactant, is particularly effective in this role through a combination of electrostatic and steric stabilization mechanisms.

When introduced into a system containing nanoparticles and a polymer matrix, the 1-dodecylpyridin-1-ium cations adsorb onto the nanoparticle surfaces. cug.edu.cn This creates a positively charged layer on the surface of each nanoparticle. The resulting electrostatic repulsion between the similarly charged nanoparticles prevents them from approaching each other and agglomerating. nih.gov This is a fundamental mechanism for achieving a stable colloidal dispersion of the nanoparticles within the monomer or polymer solution prior to the formation of the final composite material.

In addition to electrostatic repulsion, the long dodecyl chains of the adsorbed surfactant molecules provide a steric barrier. cug.edu.cn This steric hindrance further prevents the close approach of nanoparticles. The alkyl chains create a physical buffer zone around each particle, and the entropic penalty associated with the interpenetration of these chains on different particles provides a repulsive force.

The quality of nanoparticle dispersion directly impacts the final properties of the nanocomposite. A well-dispersed system maximizes the available surface area of the nanoparticles for interaction with the polymer matrix, leading to significant improvements in mechanical, thermal, electrical, and optical properties, even at low filler loadings. nih.gov

| Nanoparticle | Polymer Matrix | Effect of 1-Dodecylpyridin-1-ium;sulfate on Dispersion | Impact on Composite Properties |

| Alumina (Al₂O₃) | Polyvinylidene fluoride (B91410) (PVDF) | Forms a stabilizing layer, preventing aggregation through electrostatic and steric repulsion. cup.edu.cn | Enhanced dielectric constant and thermal conductivity. |

| Silver Nanoparticles (AgNPs) | Poly(methyl methacrylate) (PMMA) | Acts as a capping agent during synthesis, controlling particle size and ensuring stable dispersion. academie-sciences.fr | Increased electrical conductivity and antimicrobial activity. |

| Carbon Nanotubes (CNTs) | Epoxy | Reduces bundling of CNTs by adsorbing onto their surfaces, improving compatibility with the resin. | Improved mechanical strength and electrical percolation threshold. |

Supramolecular Interactions and Self Assembly of 1 Dodecylpyridin 1 Ium;sulfate Systems

Micellar and Vesicular Aggregate Formation

In aqueous environments, 1-dodecylpyridinium cations and sulfate (B86663) anions exhibit complex self-assembly into organized aggregates such as micelles and vesicles. This process is a spontaneous and reversible association of individual surfactant molecules.

The primary driving force for the self-assembly of 1-dodecylpyridinium sulfate is the hydrophobic effect. The hydrophobic dodecyl chains are expelled from the aqueous environment, leading to their aggregation to minimize the unfavorable contact between the hydrocarbon tails and water molecules. Concurrently, the hydrophilic pyridinium (B92312) headgroups remain exposed to the water, and the sulfate counterions are located near the micellar surface, balancing the electrostatic repulsions between the positively charged headgroups.

A key parameter characterizing this phenomenon is the critical micelle concentration (CMC), which is the concentration of surfactant above which micelles begin to form. wikipedia.org Below the CMC, 1-dodecylpyridinium sulfate exists predominantly as individual ions in solution. Above the CMC, additional surfactant molecules primarily form new micelles. wikipedia.org The CMC is influenced by factors such as temperature, pressure, and the presence of electrolytes. wikipedia.org

While specific CMC data for 1-dodecylpyridinium sulfate is not extensively reported, studies on analogous 1-dodecylpyridinium halides (chloride and bromide) provide valuable insights. The nature of the counterion significantly affects micellization. Generally, a more strongly binding counterion leads to a lower CMC because it more effectively shields the electrostatic repulsion between the cationic headgroups, thus favoring aggregation. rug.nl For instance, the CMC for 1-dodecylpyridinium chloride in water at 25°C has been determined to be approximately 5.10 x 10⁻³ M. researchgate.net The divalent nature and higher charge density of the sulfate anion (SO₄²⁻) compared to monovalent halides would be expected to lead to stronger counterion binding and consequently a lower CMC for 1-dodecylpyridinium sulfate under similar conditions.

Table 1: Critical Micelle Concentration (CMC) of Related Surfactants

| Surfactant | Temperature (°C) | CMC (mol/L) | Method |

|---|---|---|---|

| 1-Dodecylpyridinium Chloride | 25 | 5.10 x 10⁻³ | Conductometry researchgate.net |

| Sodium Dodecyl Sulfate | 25 | 8.3 x 10⁻³ | Fluorescence scispace.com |

| Dodecyltrimethylammonium Bromide | 25 | 0.016 | Various wikipedia.org |

The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic), can be derived from the temperature dependence of the CMC. jmaterenvironsci.com For ionic surfactants, the micellization process is typically entropy-driven, stemming from the release of structured water molecules from around the hydrophobic tails. jmaterenvironsci.com

The aggregates formed by 1-dodecylpyridinium sulfate can adopt various morphologies, from simple spherical micelles to more complex structures like cylindrical or wormlike micelles and vesicles. The final structure is determined by factors including surfactant concentration, temperature, ionic strength, and the specific nature of the counterion. The packing of the surfactant molecules, often described by the critical packing parameter, dictates the geometry of the resulting aggregate.

The influence of the counterion is crucial in determining the shape of the aggregates. While smaller, more hydrated ions might favor the formation of nearly spherical micelles, larger, more hydrophobic, or multivalent counterions can promote a transition to elongated, rod-like or wormlike micelles by reducing the effective headgroup area and promoting one-dimensional growth. rug.nlacs.org

Various experimental techniques are employed to characterize these self-assembled systems:

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful methods for determining the size, shape, and aggregation number of micelles and vesicles in solution.

Microscopy: Transmission Electron Microscopy (TEM) and Cryo-TEM can provide direct visual evidence of the morphology of the aggregates.

Spectroscopy: Fluorescence spectroscopy, using probes that partition into the micellar core, can provide information about the microenvironment of the aggregates and help determine the CMC. scispace.com

Conductometry: The change in the slope of conductivity versus concentration is a widely used method to determine the CMC of ionic surfactants. jmaterenvironsci.com

Interactions with Polyelectrolytes and Macromolecules

1-Dodecylpyridinium sulfate, as a cationic surfactant, readily interacts with oppositely charged polyelectrolytes, such as those containing sulfate or carboxylate groups, as well as with other macromolecules. These interactions are of significant interest for applications in areas like formulation science and material science. mdpi.com

The interaction between 1-dodecylpyridinium cations and anionic polyelectrolytes in aqueous solution leads to the formation of polyelectrolyte-surfactant complexes (PESCs). nih.gov This association typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often significantly lower than the surfactant's CMC. nih.gov

At the CAC, surfactant molecules begin to bind cooperatively to the polyelectrolyte chain, forming micelle-like clusters. The polyelectrolyte chain can help to template the aggregation of the surfactant molecules. nih.gov As the surfactant concentration increases, the polyelectrolyte chain can become saturated with bound surfactant aggregates. nih.gov This complex formation can lead to significant changes in the properties of the solution, such as an increase in viscosity or the formation of a precipitate.

The formation of PESCs is driven by a combination of electrostatic and hydrophobic interactions. nih.gov

Electrostatic Interactions: The primary driving force is the strong electrostatic attraction between the positively charged 1-dodecylpyridinium headgroups and the negatively charged groups on the polyelectrolyte chain (e.g., the sulfate groups of dextran (B179266) sulfate). acs.orgacs.org This interaction leads to charge neutralization and the release of counterions into the bulk solution, which is an entropically favorable process.

Hydrophobic Interactions: Once initial binding has occurred, hydrophobic interactions between the dodecyl tails of the bound surfactant molecules become significant. This cooperative binding leads to the formation of the micelle-like aggregates along the polymer chain. nih.gov

Inclusion Complexation with Host Molecules (e.g., Cyclodextrins)

1-Dodecylpyridinium sulfate can form inclusion complexes with various host molecules that possess a hydrophobic cavity and a hydrophilic exterior. Cyclodextrins are a prominent class of such hosts. alfachemic.com

Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules, or parts of them, within their central cavity. oatext.com This encapsulation is a non-covalent process driven primarily by hydrophobic interactions, as the nonpolar dodecyl tail of the 1-dodecylpyridinium cation is sterically compatible with the hydrophobic interior of the cyclodextrin (B1172386) cavity. researchgate.net

The formation of an inclusion complex modifies the physicochemical properties of the guest molecule. For 1-dodecylpyridinium, complexation with a cyclodextrin like sulfobutyl ether β-cyclodextrin (SB-β-CD) can:

Increase its apparent water solubility. alfachemic.com

Reduce its tendency to self-aggregate into micelles, as the hydrophobic tail is sequestered within the cyclodextrin cavity.

Alter its chemical reactivity and stability. alfachemic.com

Studies using techniques such as ¹H NMR spectroscopy have confirmed the formation of these complexes by showing chemical shift changes for the protons of the alkyl chain of the dodecylpyridinium cation and the inner cavity protons of the cyclodextrin, indicating the insertion of the tail into the host. researchgate.net The formation of such complexes can be viewed as a competitive process to micellization.

Advanced Analytical and Spectroscopic Characterization of 1 Dodecylpyridin 1 Ium;sulfate in Complex Systems

Analytical Ultracentrifugation for Particle Size Distribution and Density Analysis

Analytical ultracentrifugation (AUC) is a powerful technique for characterizing macromolecules and nanoparticles in solution. beckman.comceitec.eu It allows for the determination of particle size distribution and buoyant density, providing insights into the aggregation state of surfactants like 1-dodecylpyridin-1-ium sulfate (B86663).

In a typical AUC experiment, a sample solution is subjected to a strong centrifugal force, causing the particles to sediment. beckman.com The rate of sedimentation is dependent on the particle's size, shape, and density, as well as the density and viscosity of the solvent. ceitec.eu By monitoring the sedimentation process over time using optical detection systems (absorbance or interference), one can obtain a distribution of sedimentation coefficients. beckman.comnih.gov This distribution can then be transformed into a particle size distribution.

For instance, in studies of similar cationic surfactants like 1-dodecylpyridinium chloride, AUC has been used to determine micelle molecular weight and aggregation numbers. In aqueous solution, the aggregation number of 1-dodecylpyridinium chloride was found to be 18.6. researchgate.net The addition of salt, such as NaCl, can significantly influence these parameters, leading to an increase in micelle size. researchgate.net

Density gradient equilibrium (DGE) is another AUC method that can be employed. In this technique, a density gradient is formed in the centrifuge cell, and particles migrate to the position where their buoyant density matches the surrounding solvent density. beckman.com This allows for a precise determination of the particle density.

Table 1: Hypothetical AUC Data for 1-Dodecylpyridin-1-ium Sulfate Dispersions

| Sample Condition | Sedimentation Coefficient (S) | Calculated Particle Diameter (nm) |

| 0.1% Aqueous Solution | 2.5 | 5 |

| 0.1% in 0.1M NaCl | 4.2 | 10 |

| 0.5% Aqueous Solution | 3.1 | 7 |

Note: This table presents hypothetical data for illustrative purposes.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Aggregate Structure

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are complementary techniques used to investigate the structure of matter on a nanometer scale. embl-hamburg.defau.eu They are particularly well-suited for studying the size, shape, and internal structure of surfactant aggregates like micelles and vesicles in solution. researchgate.net

SAXS probes the electron density contrast between the scattering particles and the solvent, while SANS is sensitive to the contrast in neutron scattering length density. embl-hamburg.denih.gov By using a combination of these techniques, often with isotopic substitution (e.g., deuterated solvents for SANS), a more complete picture of the aggregate structure can be obtained. embl-hamburg.de

For example, studies on cetylpyridinium (B1207926) chloride (a similar surfactant) have used SAXS and SANS to characterize the transition from spherical to rod-like micelles upon the addition of salt. researchgate.net The analysis of the scattering data can provide information on:

Shape: Whether the aggregates are spherical, ellipsoidal, cylindrical, or have a more complex morphology.

Internal structure: Information about the core-shell structure of micelles, including the thickness of the shell. researchgate.net

Simultaneous SAXS/SANS experiments are becoming increasingly valuable for studying dynamic systems and the cross-correlation between different components in a complex mixture. fau.eu

Table 2: Hypothetical Structural Parameters of 1-Dodecylpyridin-1-ium Sulfate Aggregates from SAXS/SANS

| Parameter | 0.1% Aqueous Solution | 0.1% in 0.1M NaCl |

| Radius of Gyration, Rg (Å) | 25 | 45 |

| Aggregate Shape | Spherical Micelle | Ellipsoidal Micelle |

| Core Radius (Å) | 15 | 20 |

| Shell Thickness (Å) | 10 | 12 |

Note: This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the molecular structure, dynamics, and interactions within surfactant systems. researchgate.net Both ¹H and ¹³C NMR are commonly used to study the behavior of 1-dodecylpyridin-1-ium sulfate in solution. cup.edu.cn

Chemical shift analysis can provide information about the local environment of different parts of the surfactant molecule. For instance, changes in the chemical shifts of the pyridinium (B92312) ring protons can indicate their location within the micellar structure and the degree of water penetration. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can reveal spatial proximities between different protons, helping to elucidate the arrangement of surfactant molecules within an aggregate. nih.gov For example, NOESY can be used to confirm the location of the dodecyl chain relative to the pyridinium headgroup in a micelle.

Pulsed-field gradient (PFG) NMR is a powerful technique for measuring self-diffusion coefficients. nih.gov By measuring the diffusion of the surfactant molecules, one can distinguish between free monomers and those incorporated into micelles, and determine the size of the aggregates.

Relaxation time measurements (T₁ and T₂) provide insights into the molecular dynamics. nih.gov The mobility of different segments of the surfactant molecule, such as the flexible alkyl chain and the more restricted headgroup, can be assessed. nih.gov

Rheological Characterization of 1-Dodecylpyridin-1-ium;sulfate Containing Dispersions

Rheology is the study of the flow and deformation of matter. diva-portal.org The rheological properties of dispersions containing 1-dodecylpyridin-1-ium sulfate are crucial for understanding their behavior in various applications. These properties are typically characterized using a rheometer. diva-portal.org

Key rheological parameters include:

Viscosity: A measure of a fluid's resistance to flow. The viscosity of a surfactant solution can change significantly with concentration and the formation of different aggregate structures, such as wormlike micelles. dntb.gov.uaresearchgate.net

Shear thinning/thickening: Many surfactant solutions exhibit non-Newtonian behavior, where the viscosity decreases (shear thinning) or increases (shear thickening) with increasing shear rate. diva-portal.org

Viscoelasticity: Surfactant solutions can exhibit both viscous and elastic properties. Dynamic oscillatory measurements can be used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.gov The relative magnitudes of G' and G'' can indicate whether the system behaves more like a solid or a liquid. nih.gov

Thixotropy: Some dispersions show a time-dependent decrease in viscosity under constant shear, which is a reversible process. diva-portal.org

The rheological behavior of 1-dodecylpyridin-1-ium sulfate dispersions will be influenced by factors such as concentration, temperature, and the presence of additives like salts or polymers. cup.edu.cnnih.gov

Table 3: Hypothetical Rheological Data for 1-Dodecylpyridin-1-ium Sulfate Solutions

| Concentration (wt%) | Zero-Shear Viscosity (Pa·s) | Flow Behavior Index (n) | G' at 1 rad/s (Pa) | G'' at 1 rad/s (Pa) |

| 1 | 0.01 | 0.98 (Near-Newtonian) | 0.05 | 0.1 |

| 5 | 0.5 | 0.65 (Shear-thinning) | 5 | 2 |

| 10 | 5.2 | 0.40 (Shear-thinning) | 50 | 15 |

Note: This table presents hypothetical data for illustrative purposes.

Surface Tension and Interfacial Rheology Studies

The ability of 1-dodecylpyridin-1-ium sulfate to adsorb at interfaces and reduce surface or interfacial tension is a fundamental aspect of its surfactant properties. biolinscientific.com Surface tension is typically measured using techniques like the du Noüy ring method, Wilhelmy plate method, or pendant drop method. nih.gov The critical micelle concentration (CMC) is a key parameter determined from surface tension measurements, representing the concentration at which micelles begin to form in the bulk solution. chemicalbook.com

Interfacial rheology investigates the mechanical properties of the adsorbed surfactant layer at a liquid-liquid or liquid-air interface. biolinscientific.com These properties are crucial for the stability of emulsions and foams. biolinscientific.com The response of the interfacial layer to deformation can be characterized by the interfacial storage (elastic) modulus and loss (viscous) modulus. mdpi.com

Techniques like oscillating pendant drop or bubble tensiometry are used to measure these interfacial rheological properties. nih.gov The data provides information on the strength and viscoelasticity of the interfacial film formed by 1-dodecylpyridin-1-ium sulfate, which can be correlated with the stability of dispersed systems. For some surfactant systems, a higher interfacial dilational modulus can be achieved, which is significant for improving emulsification. mdpi.com

Theoretical and Computational Modeling of 1 Dodecylpyridin 1 Ium;sulfate

Molecular Dynamics Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for understanding the atomistic details of surfactant aggregation and behavior at interfaces. nih.govresearchgate.net For 1-dodecylpyridin-1-ium;sulfate (B86663), MD simulations would be instrumental in elucidating the formation of micelles and their structure, as well as the orientation and interactions of the surfactant at interfaces such as air-water or oil-water.

For 1-dodecylpyridin-1-ium;sulfate, MD simulations would likely show the spontaneous self-assembly of monomers into micelles above a critical micelle concentration (CMC). nih.govsemanticscholar.org The simulations would reveal a core composed of the hydrophobic dodecyl tails and a corona of the hydrophilic pyridinium (B92312) heads and sulfate counter-ions interacting with the surrounding water molecules. The interfacial behavior would be characterized by the adsorption of the surfactant molecules at the interface, with the dodecyl tails oriented away from the aqueous phase and the pyridinium heads and sulfate ions at the interface with water. mdpi.com

Table 1: Expected Parameters from Molecular Dynamics Simulations of 1-Dodecylpyridin-1-ium;sulfate

| Parameter | Description | Expected Insights |

| Micelle Shape and Size | The equilibrium geometry (spherical, cylindrical) and aggregation number of the micelles. | Understanding of the packing parameter and how it is influenced by the sulfate counter-ion compared to halides. |

| Radial Distribution Functions (RDFs) | The probability of finding an atom or group of atoms at a certain distance from another. | Detailed information on the hydration of the pyridinium headgroup and the sulfate counter-ion, and their proximity to each other. |

| Order Parameters of Alkyl Chains | A measure of the conformational order or disorder of the dodecyl tails within the micelle core. | Insight into the fluidity and packing of the hydrophobic core. |

| Potential of Mean Force (PMF) | The free energy profile of surfactant association or its interaction with a surface. | Calculation of the binding energy between monomers and the free energy barrier for micellization. |

| Interfacial Thickness and Roughness | Characterization of the transition region between the two phases (e.g., water and air). | Quantification of how the surfactant modifies the interfacial properties. |

This table is predictive and based on typical outputs from MD simulations of similar surfactants.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. uctm.edunsf.gov DFT calculations for 1-dodecylpyridin-1-ium;sulfate would provide fundamental insights into its chemical properties. Such calculations have been applied to understand the interaction of similar ionic liquids with surfaces and to characterize their reactive nature. nsf.govresearchgate.net

For the 1-dodecylpyridinium cation, DFT calculations can map the distribution of electron density, identifying electrophilic and nucleophilic sites. The pyridinium ring is the primary site for electronic activity, while the dodecyl chain is largely non-polar. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

In the context of 1-dodecylpyridin-1-ium;sulfate, DFT would be used to:

Optimize the geometry of the ion pair.

Calculate the binding energy between the 1-dodecylpyridinium cation and the sulfate anion.

Determine the charge distribution and molecular electrostatic potential (MEP), which would highlight the positive charge localized on the pyridinium ring and the negative charge on the sulfate ion.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity.

Table 2: Predicted Electronic Properties of 1-Dodecylpyridin-1-ium from DFT Calculations

| Property | Description | Predicted Outcome for 1-Dodecylpyridinium Cation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Likely localized on the pyridinium ring, indicating its potential as an electron donor in specific reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Also localized on the pyridinium ring, suggesting its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A relatively large gap would suggest high chemical stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Would show a region of high positive potential around the pyridinium ring, attracting the sulfate anion and other nucleophiles. |

| Natural Bond Orbital (NBO) Charges | A method for calculating the charge on individual atoms. | Would quantify the positive charge on the nitrogen atom and the carbons of the pyridinium ring. |

This table is predictive and based on general principles of DFT applied to similar organic cations.

Coarse-Grained Models for Polymer-Surfactant Systems

While all-atom MD simulations provide detailed insights, they are computationally expensive for large systems and long timescales, such as those involving polymers. nih.gov Coarse-grained (CG) modeling simplifies the system by grouping several atoms into a single "bead," allowing for the simulation of larger systems over longer times. mdpi.commdpi.com This approach is particularly well-suited for studying the interaction between 1-dodecylpyridin-1-ium;sulfate and various polymers.

The development of a CG model for 1-dodecylpyridin-1-ium;sulfate would involve representing the surfactant molecule with a few beads, for instance, one for the pyridinium head group, and several for the dodecyl tail. The sulfate anion could be a single bead. The interaction parameters between these beads would be calibrated to reproduce properties from all-atom simulations or experimental data, such as the density and free energy of hydration.

Once developed, this CG model could be used to simulate:

The self-assembly of the surfactant in the presence of a polymer.

The formation of polymer-surfactant complexes.

The effect of the surfactant on the conformation of the polymer chain.

The phase behavior of polymer-surfactant mixtures.

Studies on similar systems, like SDS interacting with polymers, have shown that surfactants can bind to polymer chains, leading to the formation of necklace-like structures where micelles are threaded along the polymer. researchgate.net For 1-dodecylpyridin-1-ium;sulfate, the cationic nature of the headgroup would lead to strong electrostatic interactions with anionic polymers, potentially resulting in the formation of interpolyelectrolyte complexes. mdpi.com

Predictive Modeling for Structure-Function Relationships

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.comarxiv.org For surfactants like 1-dodecylpyridin-1-ium;sulfate, these models can predict properties such as the critical micelle concentration (CMC), surface tension, and antimicrobial or cytotoxic activity.

QSAR studies on pyridinium-based ionic liquids have shown that their biological activity is strongly dependent on the length of the alkyl chain. mdpi.com For instance, the toxicity of n-alkyl-trimethylammonium bromides increases with the length of the alkyl chain. nih.gov A QSAR model for a series of 1-alkylpyridinium sulfates with varying alkyl chain lengths could be developed to predict a range of functional properties.

The key steps in developing a QSAR/QSPR model for 1-dodecylpyridin-1-ium;sulfate would be:

Data Collection: Gathering experimental data for a series of related compounds on the property of interest (e.g., CMC).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the property.

Validation: Rigorously validating the model to ensure its predictive power.

Graph Neural Networks (GNNs) are a more recent machine learning approach that has shown promise in predicting surfactant properties like CMC with high accuracy, often outperforming traditional QSPR models. arxiv.org

Environmental Pathways and Remediation Strategies for 1 Dodecylpyridin 1 Ium;sulfate

Biodegradation and Environmental Fate in Aquatic and Soil Systems

The environmental persistence of 1-dodecylpyridin-1-ium is influenced by microbial activity. Certain microorganisms can break down this compound, reducing its presence in aquatic and soil environments.

Research has shown that autotrophic ammonia-oxidizing bacteria (AOB) play a role in the removal of the closely related compound, 1-dodecylpyridinium chloride ([DPy]+Cl). nih.gov In short-term studies, the removal of the 1-dodecylpyridinium cation ([DPy]+) by AOB cultures was attributed to both biodegradation and absorption, with absorption being the more significant mechanism. nih.gov Interestingly, the presence of ammonia (B1221849) (NH3), the preferred substrate for AOB, could cause the release of previously absorbed [DPy]+ back into the liquid phase. nih.gov

In long-term investigations, enriched AOB cultures were capable of successfully biodegrading [DPy]+Cl. nih.gov This process resulted in the formation of nine distinct transformation products, indicating a metabolic pathway for the compound. nih.gov This biological transformation by AOB demonstrates a natural attenuation pathway for 1-dodecylpyridinium compounds in the environment, without showing long-term negative effects on the activity of the AOB themselves. nih.gov

Adsorption and Transport in Environmental Matrices

The movement and distribution of 1-dodecylpyridin-1-ium;sulfate (B86663) in the environment are largely governed by its adsorption to soil and sediment particles. As a cationic surfactant, the 1-dodecylpyridinium cation possesses a positively charged headgroup and a long, hydrophobic hydrocarbon tail. This structure dictates its interaction with environmental surfaces.

Soil and sediment components, such as clays (B1170129) and organic matter, typically have negatively charged surfaces. This leads to a strong electrostatic attraction for the positively charged 1-dodecylpyridinium cation. researchgate.net Additionally, the hydrophobic tail can interact with the non-polar components of soil organic matter through hydrophobic interactions. researchgate.net

This tendency to adsorb strongly to solids has several implications:

Reduced Mobility: Strong adsorption limits the transport of the compound through the soil profile and its movement in aquatic systems, reducing its bioavailability to some extent.

Accumulation: The compound can accumulate in sediments and sludge in wastewater treatment plants.

Influence of Environmental Factors: The degree of adsorption can be influenced by factors such as pH and the ionic strength of the surrounding water. For instance, studies on similar cationic surfactants show that an increase in solution ionic strength can enhance the adsorption rate by screening the electrostatic repulsion between adsorbed molecules and those approaching the surface. researchgate.net

While direct studies on 1-dodecylpyridin-1-ium;sulfate are limited, research on other cationic surfactants like cetylpyridinium (B1207926) bromide (CPB) at the silica-aqueous interface confirms that adsorption is a key process, with kinetics influenced by the gradual formation of surfactant structures on the surface. researchgate.net

Advanced Oxidation Processes and Other Remediation Technologies

Due to the potential persistence of some surfactants, remediation technologies are being explored to degrade them into less harmful substances. Advanced Oxidation Processes (AOPs) are a prominent group of technologies that utilize highly reactive radicals, such as hydroxyl (HO•) and sulfate (SO4•−) radicals, for this purpose. dntb.gov.uamagtech.com.cnresearchgate.net

Sulfate radical-based AOPs (SR-AOPs) have been shown to be particularly effective for degrading recalcitrant organic pollutants. magtech.com.cnnih.gov These radicals can be generated by activating persulfate (PS) with methods like heat or ultraviolet (UVA) radiation. magtech.com.cnnih.gov

Research on the degradation of dodecylpyridinium chloride (DPC), the chloride salt of the same cation, demonstrates the efficacy of these methods. In one study, the degradation of DPC was investigated using both UVA-activated and heat-activated persulfate. nih.gov

UVA-Activated Persulfate: The UVA/PS system achieved a 99.8% removal of DPC. The degradation was found to be primarily driven by sulfate radicals. nih.gov

Thermally-Activated Persulfate: Heat activation at 50°C also resulted in complete DPC removal, although the specific degradation rate was slightly lower than that of the UVA/PS system under the tested conditions. nih.gov

The efficiency of the UVA/PS process is dependent on the initial concentrations of both the surfactant and the persulfate, as well as the intensity of the UVA radiation. nih.gov Kinetic modeling from these studies has helped to determine the reaction rates of DPC with both hydroxyl and sulfate radicals, confirming the high reactivity of these species towards the surfactant molecule. nih.gov These findings suggest that solar-driven AOPs could offer a sustainable and cost-effective method for treating water contaminated with 1-dodecylpyridinium compounds. nih.gov

Interactive Data Table: DPC Degradation via Activated Persulfate

| Activation Method | Initial DPC Conc. (mg L⁻¹) | Persulfate (PS) Conc. (mmol L⁻¹) | Temperature (°C) | DPC Removal | Observed Rate Constant (k_obs, min⁻¹) | Primary Radical Species |

| UVA/PS | 4.60 ± 0.11 | 7.75 | - | 99.8% | 0.0971 | SO₄•⁻ |

| Thermal/PS | 4.60 ± 0.11 | 5.5 | 50 | 100% | 0.0712 | SO₄•⁻ |

Emerging Research Frontiers and Future Directions for 1 Dodecylpyridin 1 Ium;sulfate

Applications in Advanced Functional Materials (beyond current scope)

The unique molecular structure of 1-dodecylpyridin-1-ium cation, featuring a positively charged pyridinium (B92312) head and a long hydrophobic dodecyl tail, makes it a versatile building block for the creation of advanced functional materials. Research into related 1-dodecylpyridinium compounds, particularly those with different anions, provides insights into the potential applications of the sulfate (B86663) variant.

One promising area is the development of metallosurfactants, which combine the self-assembly properties of surfactants with the magnetic or catalytic functionalities of metal ions. nih.gov For instance, hybrid inorganic-organic materials based on the N-dodecylpyridinium cation have been synthesized with iron-containing counterions, exhibiting interesting magnetic properties. nih.gov These materials form layered structures where the dodecylpyridinium cations separate layers of magnetic anions, creating two-dimensional magnetic lattices. nih.gov While this research has focused on halide and other complex anions, the use of the sulfate anion could lead to novel materials with different magnetic behaviors or enhanced stability.

The incorporation of pyridinium-based surfactants like 1-dodecylpyridin-1-ium cation into hybrid organic-inorganic (HOI) structures is another exciting frontier. The hydrogen bonding and π-stacking capabilities of the pyridinium ring can introduce novel properties to these materials. nih.gov Research on HOI ionic liquids containing pyridinium-based surfactants and tetrahalometallate anions has paved the way for exploring new combinations, and the sulfate anion could offer new possibilities in tuning the thermotropic phase behavior and crystal structure of such materials. nih.gov

The following table summarizes the properties of some advanced functional materials based on the 1-dodecylpyridinium cation with different anions, illustrating the potential for developing novel materials with the sulfate anion.

| Compound | Anion | Key Property | Potential Application |

| (C₁₂Py)₂[Fe₂Cl₆O] | µ-oxo-hexachlorodiferrate(III) | Antiferromagnetic behavior | Magnetic materials |

| (C₁₂Py)₂[Fe₂Cl₃Br₃O] | µ-oxo-trichlorotribromodiferrate(III) | Antiferromagnetic behavior | Magnetic materials |

| (C₁₂Py)₂[MCl₄] (M = Cu, Co, Zn) | Tetrachlorometallate(II) | Thermotropic liquid crystalline phases | Phase-change materials |

Table 1: Examples of Advanced Functional Materials Based on the 1-Dodecylpyridinium Cation.

Integration into Sustainable Chemical Processes

The principles of green chemistry are driving the search for more environmentally benign chemical processes, and ionic liquids like 1-dodecylpyridin-1-ium;sulfate are promising candidates to replace traditional volatile organic solvents. researchgate.net Their low vapor pressure, high thermal stability, and tunable properties make them attractive for a range of applications in sustainable chemistry. researchgate.net

Catalysis is a cornerstone of green chemistry, and pyridinium-based ionic liquids have shown potential as catalysts or catalyst supports. ionike.comsci-hub.se Protic pyridinium ionic liquids, for example, have been successfully employed as acid catalysts in reactions such as esterification and alkylation. ionike.com The acidity of these ionic liquids can be tuned by modifying the anion, suggesting that 1-dodecylpyridin-1-ium;sulfate could be designed to have specific catalytic properties. ionike.com Furthermore, the use of surfactants in catalysis, such as in aqueous micellar catalysis, can enhance reaction rates and facilitate the use of water as a green solvent. researchgate.netorganic-chemistry.org

The processing of biomass for the production of biofuels and bio-based chemicals is another key area for sustainable chemistry where ionic liquids are making an impact. mdpi.com Ionic liquids have been investigated for the pretreatment of lignocellulosic biomass to overcome its recalcitrance to enzymatic hydrolysis. mdpi.com While challenges remain in terms of cost and biodegradability, the development of more sustainable and efficient ionic liquids is an active area of research. mdpi.comnih.gov The specific properties of 1-dodecylpyridin-1-ium;sulfate in biomass processing are yet to be fully explored but represent a significant research opportunity.

The following table provides an overview of the potential roles of 1-dodecylpyridin-1-ium;sulfate in sustainable chemical processes.

| Process | Potential Role of 1-Dodecylpyridin-1-ium;sulfate | Benefit for Sustainability |

| Catalysis | As a catalyst or catalyst support | Reduced energy consumption, increased selectivity, use of greener solvents. |

| Biomass Processing | Pretreatment of lignocellulosic biomass | Utilization of renewable feedstocks, production of biofuels and bio-based chemicals. mdpi.com |

| Aqueous Micellar Catalysis | Formation of micelles to enhance reaction rates in water | Replacement of volatile organic solvents with water. researchgate.net |

Table 2: Potential Roles of 1-Dodecylpyridin-1-ium;sulfate in Sustainable Chemical Processes.

New Methodologies for Characterization at the Nanoscale

Understanding the behavior of 1-dodecylpyridin-1-ium;sulfate at the nanoscale is crucial for optimizing its performance in various applications. The self-assembly of this surfactant in solution leads to the formation of micelles and other nanostructures, which can be investigated using a variety of advanced characterization techniques. acs.org

Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are powerful tools for determining the size and morphology of aggregates in solution. acs.org For example, studies on the interaction of sodium dodecyl sulfate (SDS) with imidazolium-based ionic liquids have used DLS and TEM to reveal the formation of vesicles and micelles. acs.org Similar methodologies can be applied to study the self-assembly of 1-dodecylpyridin-1-ium;sulfate and its interactions with other molecules.

Electrochemical methods, such as cyclic voltammetry, can also provide valuable information about the aggregation behavior of surfactants. acs.org The electrochemical synthesis of nanomaterials in ionic liquids is an emerging field, and techniques like galvanostatic, potentiostatic, and potentiodynamic methods can be used to control the size and shape of the resulting nanostructures. mdpi.com

The following table lists some of the key nanoscale characterization techniques and the information they can provide about 1-dodecylpyridin-1-ium;sulfate.

| Technique | Information Obtained |

| Dynamic Light Scattering (DLS) | Size distribution of micelles and other aggregates in solution. acs.org |

| Transmission Electron Microscopy (TEM) | Morphology and structure of self-assembled nanostructures. acs.org |

| Cyclic Voltammetry | Critical micelle concentration and interactions with other species. acs.org |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of micellization and binding interactions. researchgate.net |

| Ion-Selective Electrodes | Surfactant ion and counterion activities, degree of counterion association to micelles. scispace.com |

Table 3: Nanoscale Characterization Techniques for 1-Dodecylpyridin-1-ium;sulfate.

Challenges and Opportunities in Scale-Up and Industrial Implementation of Research Findings

Despite the promising research findings, the industrial-scale production and implementation of processes involving 1-dodecylpyridin-1-ium;sulfate and other ionic liquids face several challenges. The cost of production is a significant hurdle, as the synthesis of ionic liquids can be more complex and expensive than that of traditional solvents. researchgate.netnih.gov

Biocompatibility and biodegradability are also important considerations, particularly for applications where the compound may be released into the environment. nih.gov While some ionic liquids have been shown to be biodegradable, others can be toxic to aquatic organisms. nih.gov Further research is needed to develop greener and more biodegradable ionic liquids.

The recovery and reuse of ionic liquids are crucial for the economic feasibility and sustainability of industrial processes. mdpi.com Traces of ionic liquids remaining in products or waste streams can be problematic, and efficient separation and recycling methods need to be developed. mdpi.com

Despite these challenges, there are significant opportunities for the industrial implementation of 1-dodecylpyridin-1-ium;sulfate. The development of more cost-effective synthesis routes and the design of more biodegradable and biocompatible ionic liquids will be key to unlocking their full potential. nih.gov Furthermore, the unique properties of ionic liquids can enable the development of new and more efficient chemical processes that are not possible with traditional solvents.

The following table summarizes the main challenges and opportunities in the scale-up and industrial implementation of 1-dodecylpyridin-1-ium;sulfate.

| Challenges | Opportunities |

| High production cost. researchgate.net | Development of more cost-effective synthesis routes. |

| Potential toxicity and low biodegradability. nih.gov | Design of greener and more biodegradable ionic liquids. nih.gov |

| Recovery and reuse from process streams. mdpi.com | Development of efficient separation and recycling technologies. mdpi.com |

| Lack of comprehensive toxicological data. | Generation of data to support safe and sustainable use. |

Table 4: Challenges and Opportunities in the Industrial Implementation of 1-Dodecylpyridin-1-ium;sulfate.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 1-dodecylpyridin-1-ium;sulfate in laboratory settings?

- Methodological Answer : Synthesis typically involves quaternization of pyridine with dodecyl bromide followed by anion exchange with sulfate. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, comparing peak assignments to theoretical predictions .

- Mass Spectrometry (MS) : Validate molecular weight and ion fragmentation patterns.

- Elemental Analysis : Verify purity by matching experimental and theoretical C, H, N, S content.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition behavior.

- Replicability : Detailed experimental procedures, including solvent ratios, reaction temperatures, and purification steps, must be documented to enable replication .

Q. Which analytical techniques are most suitable for assessing the purity and structural integrity of 1-dodecylpyridin-1-ium;sulfate?

- Methodological Answer :

| Technique | Purpose | Example Application |

|---|---|---|

| HPLC | Purity assessment | Quantify residual reactants or byproducts |

| FT-IR | Functional group analysis | Confirm sulfate anion presence via S-O stretching (~1100 cm<sup>-1</sup>) |

| XRD | Crystalline phase identification | Compare with simulated patterns for structural validation |

- Cross-Validation : Combine multiple techniques to resolve ambiguities (e.g., overlapping FT-IR peaks).

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1-dodecylpyridin-1-ium;sulfate using factorial experimental design?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate variables (e.g., reaction time, temperature, molar ratios). For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 80°C |

| Molar Ratio (Pyridine:Dodecyl bromide) | 1:1.2 | 1:1.5 |

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for yield and purity .

- Statistical Analysis : Use ANOVA to determine significant factors and interactions .

Q. What mechanisms govern the interaction of 1-dodecylpyridin-1-ium;sulfate with biological membranes, and how can these be experimentally probed?

- Methodological Answer :

- Theoretical Framework : Ground hypotheses in surfactant-membrane interaction theories (e.g., critical micelle concentration (CMC) effects on lipid bilayer disruption) .

- Experimental Probes :

- Fluorescence Spectroscopy : Use pyrene as a probe to study micelle formation kinetics.

- Dynamic Light Scattering (DLS) : Monitor aggregate size changes under varying pH/temperature.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with model lipid systems .

Q. How can contradictory data in studies on 1-dodecylpyridin-1-ium;sulfate’s solubility be resolved?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity, temperature, and mixing protocols to isolate variables .

- Cross-Validation : Compare results across multiple techniques (e.g., gravimetric analysis vs. UV-Vis absorbance).

- Meta-Analysis : Aggregate data from independent studies to identify trends or systemic biases .

Q. What computational approaches are effective for modeling the supramolecular assembly of 1-dodecylpyridin-1-ium;sulfate in aqueous solutions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM) to predict micelle formation dynamics.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to explain anion-cation interactions .

- Validation : Align simulation results with experimental data (e.g., XRD for crystal packing) .

Methodological Design & Theoretical Frameworks

Q. How should researchers formulate hypotheses about 1-dodecylpyridin-1-ium;sulfate’s behavior in mixed-solvent systems?

- Methodological Answer :

- Conceptual Framework : Base hypotheses on solvent polarity parameters (e.g., Hansen solubility parameters) and their impact on micellization .

- Experimental Design :

- Vary solvent mixtures (e.g., water/ethanol ratios) and measure CMC via surface tension.

- Use statistical tools to correlate solvent properties with aggregation behavior .

Q. What strategies ensure methodological rigor when studying 1-dodecylpyridin-1-ium;sulfate’s stability under oxidative conditions?

- Methodological Answer :

- Pre-Test/Post-Test Design : Expose samples to controlled oxidative environments (e.g., H2O2 concentrations) and quantify degradation via HPLC .

- Control Groups : Include inert atmosphere samples to isolate oxidation effects.

- Data Triangulation : Combine chromatographic, spectroscopic, and mass loss data for robust conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.